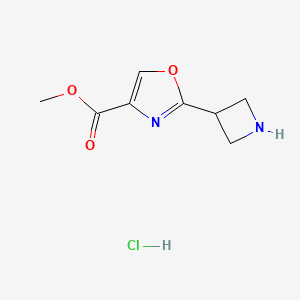

Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate;hydrochloride

CAS No.: 2095672-88-9

Cat. No.: VC5181611

Molecular Formula: C8H11ClN2O3

Molecular Weight: 218.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2095672-88-9 |

|---|---|

| Molecular Formula | C8H11ClN2O3 |

| Molecular Weight | 218.64 |

| IUPAC Name | methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C8H10N2O3.ClH/c1-12-8(11)6-4-13-7(10-6)5-2-9-3-5;/h4-5,9H,2-3H2,1H3;1H |

| Standard InChI Key | MJTROQCVJFVAPV-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=COC(=N1)C2CNC2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate hydrochloride combines two heterocyclic systems: a saturated azetidine ring (a four-membered nitrogen-containing cycle) and a 1,3-oxazole ring (a five-membered aromatic system with nitrogen and oxygen atoms). The ester group at position 4 of the oxazole and the hydrochloride salt further modulate its reactivity and solubility . The IUPAC name is methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate hydrochloride, and its SMILES representation is COC(=O)C1=COC(=N1)C2CNC2.Cl .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 218.64 g/mol | |

| CAS Number | 2095672-88-9 | |

| Solubility | Not publicly disclosed |

Synthesis and Preparation

Synthetic Pathways

The synthesis of methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate hydrochloride involves multi-step organic reactions. A regioselective approach, adapted from methodologies for analogous 1,2-oxazole derivatives, begins with β-enamino ketoesters derived from N-Boc-protected azetidine carboxylic acids . Key steps include:

-

Formation of β-Enamino Ketoesters: Reaction of N-Boc-azetidine-3-carboxylic acid with Meldrum’s acid and subsequent methanolysis yields β-keto esters .

-

Cyclization with Hydroxylamine: Treatment with hydroxylamine hydrochloride induces cyclization, forming the oxazole ring. The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by dehydration and intramolecular cyclization .

-

Hydrochloride Salt Formation: The final product is isolated as a hydrochloride salt to enhance stability and solubility .

Table 2: Critical Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| β-Keto Ester Formation | Meldrum’s acid, EDC·HCl, DMAP | 60–75% |

| Oxazole Cyclization | NHOH·HCl, EtOH, reflux | 50–65% |

| Salt Formation | HCl (gaseous), EtOAc | Quantitative |

Structural Characterization

Spectroscopic Analysis

The compound’s structure has been validated through advanced spectroscopic techniques:

-

IR Spectroscopy: Peaks at 1720 cm (ester C=O) and 1650 cm (oxazole C=N) .

-

NMR Spectroscopy:

-

X-Ray Crystallography: Confirms the planar oxazole ring and chair-like conformation of the azetidine moiety .

Regioselectivity and Isomerism

Despite the potential for regioisomeric products (e.g., 1,2-oxazole vs. 1,3-oxazole), the reaction exclusively forms the 1,3-oxazole derivative due to kinetic control favoring cyclization at the β-enamino position .

| Precaution | Recommendation |

|---|---|

| Personal Protection | Gloves, goggles, ventilated hood |

| Storage | Dry, cool, inert atmosphere |

| Disposal | Incineration per local regulations |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume